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Compound of Interest

Compound Name: JNJ-18038683 free base

Cat. No.: B1673001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7)

receptor, discovered by Johnson & Johnson.[1] It has been investigated for its nootropic and

antidepressant effects in both animal and human studies, progressing to Phase II clinical trials.

[1][2] The compound has demonstrated effects on rapid eye movement (REM) sleep in rodents

and humans and has been studied in the context of major depressive disorder and as an

adjunctive treatment for cognitive impairment in bipolar disorder.[2][3] Understanding the

fundamental physicochemical properties of the JNJ-18038683 free base is critical for its

development, formulation, and interpretation of its biological activity.

Physicochemical Properties of JNJ-18038683 Free
Base
The core physicochemical data for JNJ-18038683 free base are summarized in the table

below. These parameters are essential for predicting the compound's behavior in biological

systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
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Property Value Source

IUPAC Name

1-benzyl-3-(4-

chlorophenyl)-5,6,7,8-

tetrahydro-4H-pyrazolo[3,4-

d]azepine

PubChem

Molecular Formula C₂₀H₂₀ClN₃ PubChem, InvivoChem

Molecular Weight 337.85 g/mol Wikipedia

Appearance White to off-white solid powder InvivoChem

Boiling Point 547.6 ± 50.0 °C at 760 mmHg InvivoChem

Density 1.3 ± 0.1 g/cm³ InvivoChem

LogP 3.84 InvivoChem

Hydrogen Bond Donors 1 InvivoChem

Hydrogen Bond Acceptors 2 InvivoChem

Experimental Protocols
The determination of the physicochemical properties listed above relies on established,

standardized laboratory methodologies. While the source literature for JNJ-18038683 does not

detail these specific procedures, the following represents the standard experimental protocols

for each key parameter.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[4] For a pure crystalline solid, the melting point

is a sharp, defined temperature range.[4][5]

Sample Preparation: The JNJ-18038683 free base sample, as a fine powder, is thoroughly

dried to remove any residual solvent.[5][6]

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled

capillary tube, typically to a height of 2.5-3.5 mm.[6][7]
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Measurement: The capillary tube is placed in a calibrated melting point apparatus alongside

a thermometer.[4][7] The apparatus is heated at a controlled rate, typically around 1-2°C per

minute as the expected melting point is approached.[4][6]

Data Recording: Two temperatures are recorded: the temperature at which the first drop of

liquid appears (onset) and the temperature at which the entire solid mass has turned into a

clear liquid (clear point).[6] This range represents the melting point.

Solubility Determination (Shake-Flask Method)
This "gold standard" method determines the equilibrium solubility of a compound in a given

solvent.[8]

System Preparation: A surplus amount of JNJ-18038683 solid is added to a known volume of

the solvent (e.g., water, buffer) in a sealed flask.[8]

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for

a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[8]

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: A sample of the clear, saturated supernatant is carefully removed and its

concentration is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

Octanol-Water Partition Coefficient (LogP)
Determination
LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane

permeability and overall ADME properties. The shake-flask method is the traditional and most

reliable technique.[10][11]

Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer like PBS, pH

7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are

then separated.[11]
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Partitioning: A small, known amount of JNJ-18038683 is dissolved in one of the phases

(typically n-octanol). This solution is then mixed with a precise volume of the other pre-

saturated phase in a flask.

Equilibration: The flask is shaken for a set period to allow the compound to partition between

the two immiscible layers until equilibrium is achieved.[11]

Phase Separation and Quantification: The mixture is centrifuged to ensure a clean

separation of the aqueous and n-octanol layers. The concentration of JNJ-18038683 in each

phase is then accurately measured, typically by HPLC.[11][12]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.[12]

Signaling Pathway and Experimental Workflow
5-HT7 Receptor Antagonism Signaling Pathway
JNJ-18038683 functions as an antagonist at the 5-HT7 receptor. This receptor is canonically

coupled to a Gs protein, which, upon activation by an agonist like serotonin (5-HT), stimulates

adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14] JNJ-18038683

competitively binds to the receptor, preventing this signaling cascade.
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JNJ-18038683 blocks 5-HT activation of the 5-HT7 receptor.
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Workflow for Determining Antagonist Potency
The antagonist potency of JNJ-18038683 is determined by its ability to inhibit the functional

response to an agonist. A common method is the adenylyl cyclase activity assay in cells

engineered to express the 5-HT7 receptor.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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